molecular formula C7H8N2O B6146980 2-(dimethyl-1,3-oxazol-4-yl)acetonitrile CAS No. 1017181-84-8

2-(dimethyl-1,3-oxazol-4-yl)acetonitrile

Cat. No.: B6146980
CAS No.: 1017181-84-8
M. Wt: 136.2
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Description

2-(Dimethyl-1,3-oxazol-4-yl)acetonitrile is a nitrile-functionalized oxazole derivative characterized by a dimethyl-substituted 1,3-oxazole ring linked to an acetonitrile group. Oxazole derivatives are widely studied for their electronic properties and applications in medicinal chemistry, particularly as intermediates in drug synthesis .

The synthesis of such compounds typically involves nucleophilic substitution or cyclization reactions. For example, and describe methods for coupling chloroacetonitrile with hydroxylated aromatic systems under basic conditions, which could be adapted for synthesizing dimethyl-oxazolyl acetonitriles .

Properties

CAS No.

1017181-84-8

Molecular Formula

C7H8N2O

Molecular Weight

136.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethyl-1,3-oxazol-4-yl)acetonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aromatic aldehydes in the presence of a base . The reaction conditions often involve the use of polar solvents and task-specific phosphine ligands to achieve high regioselectivity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the recovery and reuse of solvents and catalysts are crucial for cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions

2-(dimethyl-1,3-oxazol-4-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxazole derivatives with various substituents.

    Reduction: Primary amines.

    Substitution: Compounds with different functional groups replacing the nitrile group.

Scientific Research Applications

2-(dimethyl-1,3-oxazol-4-yl)acetonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(dimethyl-1,3-oxazol-4-yl)acetonitrile involves its interaction with molecular targets and pathways. The oxazole ring can participate in hydrogen bonding and π-π interactions with biological molecules, influencing their activity. The nitrile group can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(dimethyl-1,3-oxazol-4-yl)acetonitrile with structurally related nitrile-containing heterocycles, highlighting key differences in molecular properties and reported activities:

Compound Name Heterocycle Substituents Molecular Formula Molecular Weight (g/mol) Reported Activities/Applications Reference ID
This compound Oxazole 4-CH₂CN, 2,5-dimethyl C₇H₉N₃O 151.17 Inferred: Intermediate for drug synthesis
2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetonitrile Oxazole 4-CH₂CN, 2-(4-fluorophenyl) C₁₁H₈FN₃O 217.20 Building block for bioactive molecules
2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]acetonitrile Thiazole 2-CH₂CN, 4-(4-methylphenyl) C₁₂H₁₀N₂S 214.29 Not specified (commercial availability)
2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile Thiazole 2-CH₂CN, 4-benzodioxinyl C₁₃H₁₀N₂O₂S 258.30 Not specified (structural complexity: 343)
(4-Methyl-1,3-thiazol-2-yl)acetonitrile Thiazole 2-CH₂CN, 4-methyl C₆H₆N₂S 138.19 Liquid state; potential synthetic intermediate
iCRT3 (β-catenin inhibitor) Oxazole Complex substituents C₂₁H₂₁N₃O₂S 379.48 Wnt/β-catenin pathway inhibition

Key Observations:

Structural Variations: Heterocycle Type: Oxazole derivatives (e.g., dimethyl-oxazolyl acetonitrile) exhibit lower molecular weights compared to thiazole analogs due to oxygen’s lower atomic mass than sulfur .

Thiazole-based nitriles are less explored in the provided evidence but are commercially available as building blocks .

Synthetic Accessibility :

  • Dimethyl-oxazolyl acetonitrile’s synthesis may parallel methods used for fluorophenyl-oxazole analogs, such as coupling chloroacetonitrile with preformed oxazole rings under basic conditions .

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